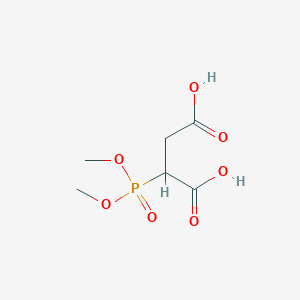![molecular formula C7H16O5 B14353116 1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]- CAS No. 93135-78-5](/img/structure/B14353116.png)
1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-: is an organic compound with the molecular formula C7H16O5. This compound is a derivative of 1,3-propanediol, where the hydrogen atoms are replaced by methoxyethoxy groups. It is a colorless, viscous liquid that is miscible with water and commonly used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]- can be synthesized through the reaction of 1,3-propanediol with 2-methoxyethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, the compound is produced using a continuous flow reactor, where 1,3-propanediol and 2-methoxyethanol are fed into the reactor along with an acid catalyst. The reaction mixture is heated to the desired temperature, and the product is continuously removed and purified.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]- has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a cryoprotectant.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]- involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. In biological systems, it may interact with cell membranes and proteins, affecting their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds:
1,3-Propanediol: A simpler diol with similar structural features but lacking the methoxyethoxy groups.
2-Methyl-1,3-propanediol: A derivative with a methyl group, used in similar industrial applications.
3-Methoxy-1,2-propanediol: Another methoxy-substituted diol with different chemical properties.
Uniqueness: 1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]- is unique due to the presence of methoxyethoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility, reactivity, and versatility in various applications, making it a valuable compound in both research and industry.
Propriétés
| 93135-78-5 | |
Formule moléculaire |
C7H16O5 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2-(2-methoxyethoxymethoxy)propane-1,3-diol |
InChI |
InChI=1S/C7H16O5/c1-10-2-3-11-6-12-7(4-8)5-9/h7-9H,2-6H2,1H3 |
Clé InChI |
KETIWGVHGWQRSK-UHFFFAOYSA-N |
SMILES canonique |
COCCOCOC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)


